molecular formula C7H9ClN2OS B1510079 (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol

(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol

Cat. No.: B1510079
M. Wt: 204.68 g/mol
InChI Key: QWWKMKOEPSJNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C7H9ClN2OS and its molecular weight is 204.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9ClN2OS

Molecular Weight

204.68 g/mol

IUPAC Name

(5-chloro-6-methyl-2-methylsulfanylpyrimidin-4-yl)methanol

InChI

InChI=1S/C7H9ClN2OS/c1-4-6(8)5(3-11)10-7(9-4)12-2/h11H,3H2,1-2H3

InChI Key

QWWKMKOEPSJNRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)CO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1M BBr3 in CH2Cl2 (9.5 ml, 9.5 mmol) was added to a solution of the title compound from Step C (0.52 g, 2.78 mmol) in CH2Cl2 (5 mL) at 0° C. The mixture was stirred at 0° C. for 1 h. Water (1 mL) was added. The mixture was extracted with CH2Cl2 (3×10 mL), and dried over Na2SO4. The solvent was removed. The residue was purified by column chromatography on silica gel Biotage 40S, eluting with EtOAc/hexane (3/7) to give the title compound as a colorless gum. 1H NMR (CDCl3, 500 MHz) δ 4.76 (d, J=4.5 Hz, 1H), 3.88 (m, 1H), 2.61 (s, 3H), 2.59 (s, 3H).
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Name
title compound
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

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